

Crystal Structure of Substituted Imidazo[1,2-a]pyrimidines: A Technical Guide

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Compound of Interest

Compound Name: 3-Bromo-7-(trifluoromethyl)imidazo[1,2-a]pyrimidine

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The imidazo[1,2-a]pyrimidine scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities. Understanding the three-dimensional arrangement of atoms within these molecules is paramount for structure-activity relationship (SAR) studies and the rational design of new therapeutic agents. This technical guide provides an in-depth look at the crystal structure of substituted imidazo[1,2-a]pyrimidines, presenting key crystallographic data, detailed experimental protocols for their synthesis and crystallization, and visualizations of relevant molecular interactions and experimental workflows.

Core Crystal Structure Analysis

The definitive method for elucidating the three-dimensional structure of a molecule is single-crystal X-ray diffraction. This technique provides precise information on bond lengths, bond angles, and the overall conformation of the molecule in the solid state. Below, we present crystallographic data for a representative substituted imidazo[1,2-a]pyrimidine derivative, providing a foundational understanding of the core structure.

Crystal Structure of (7,8-Dimethyl-3-phenylbenzo[1][2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone

The structure of (7,8-Dimethyl-3-phenylbenzo[1,2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone was determined by single-crystal X-ray diffraction, confirming the fused heterocyclic core. The crystallographic data provides a detailed picture of the molecular geometry.

Table 1: Crystal Data and Structure Refinement for (7,8-Dimethyl-3-phenylbenzo[1,2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone.

| Parameter | Value |
|-----------------------------------|--|
| Empirical formula | C ₂₅ H ₁₉ N ₃ O |
| Formula weight | 389.44 |
| Temperature | 296(2) K |
| Wavelength | 0.71073 Å |
| Crystal system | Monoclinic |
| Space group | P21/c |
| Unit cell dimensions | |
| a | 14.138(3) Å |
| b | 10.486(2) Å |
| c | 13.568(3) Å |
| α | 90° |
| β | 102.01(3)° |
| γ | 90° |
| Volume | 1964.3(7) Å ³ |
| Z | 4 |
| Density (calculated) | 1.316 Mg/m ³ |
| Absorption coefficient | 0.082 mm ⁻¹ |
| F(000) | 816 |
| Data collection and refinement | |
| Theta range for data collection | 2.26 to 25.99° |
| Reflections collected | 11497 |
| Independent reflections | 3823 [R(int) = 0.0385] |
| Goodness-of-fit on F ² | 1.033 |

Final R indices [$I > 2\sigma(I)$]

R1 = 0.0487, wR2 = 0.1259

R indices (all data)R1 = 0.0711, wR2 = 0.1415

Experimental Protocols

The successful synthesis and crystallization of imidazo[1,2-a]pyrimidine derivatives are crucial for obtaining high-quality crystals suitable for X-ray diffraction studies. The following section details the experimental procedures for the synthesis and crystallization of the highlighted compound.

Synthesis of (7,8-Dimethyl-3-phenylbenzo[1,2]imidazo[1,2-a]pyrimidin-2-yl)(phenyl)methanone

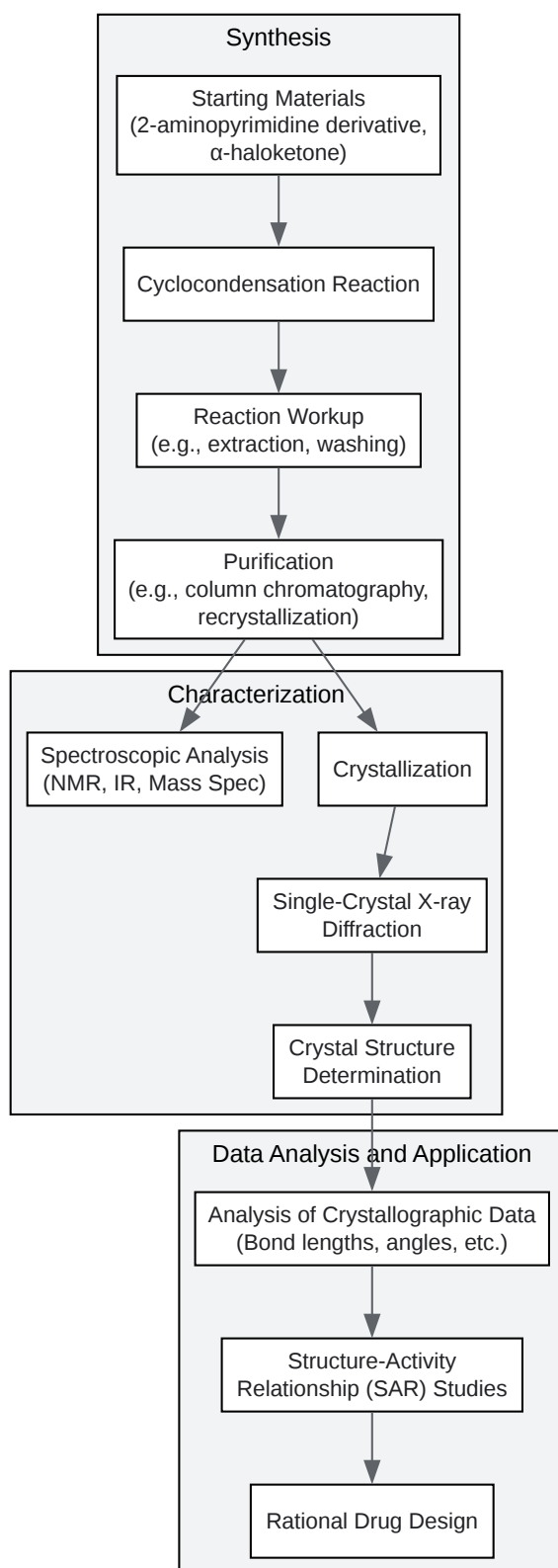
A solution of 2-amino-5,6-dimethylbenzimidazole (1.0 mmol) and 1,3-diphenylpropane-1,3-dione (1.0 mmol) in toluene (10 mL) was subjected to a palladium-catalyzed intramolecular cross-dehydrogenative coupling reaction. The reaction mixture was heated at 80 °C in the presence of a palladium catalyst and a suitable base. The progress of the reaction was monitored by thin-layer chromatography. Upon completion, the solvent was removed under reduced pressure, and the crude product was purified by column chromatography on silica gel to afford the desired product.

Crystallization

Single crystals suitable for X-ray diffraction were grown by the slow evaporation of a solution of the purified compound in a mixture of dichloromethane and hexane at room temperature.

Visualizing Molecular and Experimental Logic

To further aid in the understanding of the processes and relationships involved in the study of substituted imidazo[1,2-a]pyrimidines, the following diagrams, generated using the DOT language, illustrate a typical experimental workflow.



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A generalized workflow for the synthesis and structural elucidation of substituted imidazo[1,2-a]pyrimidines.

This guide provides a foundational understanding of the crystal structure of substituted imidazo[1,2-a]pyrimidines. The provided data and protocols serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery, facilitating the design and synthesis of novel therapeutic agents based on this versatile scaffold.

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References

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Phone: (601) 213-4426

Email: info@benchchem.com